molecular formula C10H11FN2 B13054924 (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

Cat. No.: B13054924
M. Wt: 178.21 g/mol
InChI Key: GYVMGPZPLZGJPP-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is an organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an amino group, a fluoro-substituted phenyl ring, and a nitrile group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to form the desired amine. The nitrile group can be introduced through a nucleophilic substitution reaction using a cyanide source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.

    Substitution: The fluoro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines or aldehydes.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluoro-substitution on biological activity.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl ring enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

  • (3S)-3-(2-Fluoro-5-methylphenyl)morpholine
  • 2-Fluoro-5-methylphenyl isocyanate
  • 3-Fluorophenyl isocyanate

Comparison: Compared to these similar compounds, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group. This dual functionality allows for a broader range of chemical reactions and potential applications. The fluoro-substitution also enhances its stability and reactivity, making it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

GYVMGPZPLZGJPP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](CC#N)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CC#N)N

Origin of Product

United States

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